molecular formula C20H16N4S B1285196 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-25-7

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1285196
M. Wt: 344.4 g/mol
InChI Key: GAAMMPVKKCDGCD-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties . The specific compound is characterized by the presence of an allyl group, a phenylquinoline moiety, and a triazole-thiol segment, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of chloroquinolines with 1,2,4-triazole under various conditions . For instance, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely to follow similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and single-crystal X-ray diffraction . These techniques provide information on the molecular geometry, vibrational frequencies, and chemical shift values. For example, the molecular geometry and vibrational frequencies of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were calculated using Hartree-Fock (HF) and density functional method (DFT) calculations . The molecular structure is further stabilized by intermolecular interactions such as hydrogen bonds and C-H...π interactions .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives in chemical reactions is influenced by the substituents on the triazole ring. For instance, the nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole can be affected by acid and base catalysis, as well as by the electronic nature of substituents on the quinoline ring . The presence of an allyl group in the compound may also allow for further chemical modifications through reactions involving the double bond, such as allylic alkylation or metathesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystal structure, are typically characterized using various analytical methods . These compounds are generally crystalline solids, insoluble in water but soluble in organic solvents. The melting points can provide an indication of the purity and stability of the compounds. The electronic structures and tautomeric equilibria of these derivatives are also of interest, as they can influence the biological activity and reactivity of the compounds .

Scientific Research Applications

Synthesis and Characterization

  • 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized for various applications. Mobinikhaledi et al. (2010) described the synthesis and characterization of various 1,2,4-triazole derivatives, highlighting their potential in scientific research (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Corrosion Inhibition

  • The corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a similar compound, were explored by Orhan et al. (2012), who demonstrated its effectiveness in protecting mild steel in acidic environments (Orhan, Ercan, Koparir, & Soylemez, 2012).

Antimicrobial Activities

  • Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research underlines the potential of triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Veterinary Applications

  • Ohloblina et al. (2022) investigated the effects of 1,2,4-triazole derivatives on the blood morphology and biochemical indicators in animals. Their research contributes to understanding the veterinary applications of these compounds (Ohloblina, Bushuieva, & Parchenko, 2022).

Anti-Inflammatory Properties

Future Directions

The future directions for research on APQT are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAMMPVKKCDGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130782
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

847503-25-7
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
2
Citations
AM Mohassab, HA Hassan, D Abdelhamid… - Bioorganic …, 2017 - Elsevier
A series of novel quinolines incorporating 1,2,4-triazole/oxime hybrids were prepared. They showed remarkable anti-inflammatory activity and exhibited very low incidence of gastric …
Number of citations: 45 www.sciencedirect.com
TS Kaoud, AM Mohassab, HA Hassan, C Yan… - European Journal of …, 2020 - Elsevier
Constitutive activation of STAT3 can play a vital role in the development of melanoma. STAT3-targeted therapeutics are reported to show efficacy in melanomas harboring the …
Number of citations: 27 www.sciencedirect.com

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